molecular formula C13H12N2O2 B8346187 (3-Methyl-2-nitrophenyl)phenylamine

(3-Methyl-2-nitrophenyl)phenylamine

Cat. No.: B8346187
M. Wt: 228.25 g/mol
InChI Key: SLCZQUXHHIAZNC-UHFFFAOYSA-N
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Description

(3-Methyl-2-nitrophenyl)phenylamine is a disubstituted phenylamine derivative featuring a nitro group (-NO₂) at the 2-position and a methyl group (-CH₃) at the 3-position of the benzene ring. The nitro group is electron-withdrawing, while the methyl group is electron-donating, creating a unique electronic environment that influences reactivity, solubility, and biological activity. This compound is structurally analogous to other substituted phenylamines studied in pharmaceutical and materials chemistry, particularly in contexts such as nonenzymatic synthesis of bioactive molecules and optoelectronic material development .

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

3-methyl-2-nitro-N-phenylaniline

InChI

InChI=1S/C13H12N2O2/c1-10-6-5-9-12(13(10)15(16)17)14-11-7-3-2-4-8-11/h2-9,14H,1H3

InChI Key

SLCZQUXHHIAZNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents on phenylamine derivatives significantly alter their physicochemical properties. Key comparisons include:

Compound Substituents (Position) Key Properties Reference
(3-Methyl-2-nitrophenyl)phenylamine -NO₂ (2), -CH₃ (3) Predicted low basicity (due to -NO₂), moderate solubility in polar solvents Inferred
(3,4-Dimethyl)phenylamine -CH₃ (3,4) Higher basicity than nitro derivatives; enhanced thermal stability
(4-Bromo-3-methyl)phenylamine -Br (4), -CH₃ (3) Lower solubility in polar solvents due to bromine; increased molecular weight
4,5-Dimethoxy-2-(3-methylfuroxan-4-yl)phenylamine -OCH₃ (4,5), furoxan (2) High antimicrobial activity (MIC = 12.5 µg/mL); cytotoxic (IC₅₀ = 2.1–2.2 µM)

Key Insights :

  • Electron-withdrawing groups (e.g., -NO₂) reduce basicity by delocalizing the nitrogen lone pair, whereas electron-donating groups (e.g., -CH₃) enhance it slightly .
  • Steric effects : Ortho-substituted nitro groups (as in the target compound) may hinder rotational freedom, affecting crystallization and melting points compared to para-substituted analogues .

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst System : Palladium(II) acetate (2–5 mol%) with RuPhos or XantPhos ligands.

  • Base : Cs₂CO₃ or K₃PO₄ in toluene or 1,4-dioxane.

  • Temperature : 80–110°C for 12–48 hours.

Table 1: Representative Yields Using Buchwald-Hartwig Coupling

Aryl HalideLigandSolventYield (%)Reference
2-Bromo-3-methylnitrobenzeneRuPhosToluene78
2-Iodo-3-methylnitrobenzeneXantPhosDioxane85

Key challenges include the limited commercial availability of 2-bromo-3-methylnitrobenzene, necessitating custom synthesis via directed nitration or bromination of 3-methylnitrobenzene.

Ullmann-Type Coupling in Deep Eutectic Solvents

Ullmann coupling offers a copper-catalyzed alternative. Recent advances utilize eco-friendly deep eutectic solvents (DESs).

Procedure

  • Catalyst : CuI (10 mol%) in choline chloride/urea DES.

  • Base : K₂CO₃ at 80–100°C for 24 hours.

  • Advantages : Reduced metal loading and recyclable solvents.

Table 2: Ullmann Coupling Performance

Aryl HalideDES CompositionYield (%)Reference
2-Bromo-3-methylnitrobenzeneChCl:Urea (1:2)65

Nitration of 3-Methyl-N-phenylaniline

Direct nitration of 3-methyl-N-phenylaniline introduces the nitro group regioselectively.

Nitration Protocol

  • Nitrating Agent : HNO₃/H₂SO₄ mixture at 0–5°C.

  • Regioselectivity : The methyl group directs nitration to the ortho position, yielding 2-nitro-3-methyl-N-phenylaniline.

Table 3: Nitration Outcomes

SubstrateNitration ConditionsYield (%)Reference
3-Methyl-N-phenylanilineHNO₃ (70%), H₂SO₄, 0°C72

Reductive Amination Pathways

Reductive amination between 2-nitro-3-methylbenzaldehyde and aniline offers an alternative route.

Methodology

  • Reducing Agent : NaBH₄ or H₂/Pd-C.

  • Solvent : MeOH or EtOH under reflux.

Table 4: Reductive Amination Efficiency

Carbonyl CompoundReducing AgentYield (%)Reference
2-Nitro-3-methylbenzaldehydeNaBH₄58

Diazonium Salt Coupling

Diazotization of 3-methyl-2-nitroaniline followed by coupling with benzene derivatives is less common due to competing side reactions.

Comparative Analysis of Methods

Table 5: Method Comparison

MethodAdvantagesLimitationsTypical Yield (%)
Buchwald-HartwigHigh regioselectivity, scalabilityExpensive catalysts75–85
Ullmann in DESEco-friendly, low costLonger reaction times60–65
Direct NitrationSimple reagentsLimited substrate availability65–72
Reductive AminationMild conditionsLow yields50–60

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Methyl-2-nitrophenyl)phenylamine, and how can reaction yields be maximized?

  • Methodology :

  • Nucleophilic Substitution : React a pre-functionalized nitroarene (e.g., 3-methyl-2-nitrochlorobenzene) with aniline under basic conditions (K₂CO₃/DMF, 80–100°C) to introduce the phenylamine group .
  • Reduction Approach : Reduce a pre-synthesized nitro precursor (e.g., 3-methyl-2-nitrophenylbenzene) using Sn/HCl or catalytic hydrogenation (Pd/C, H₂), followed by purification via recrystallization or column chromatography .
  • Yield Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry (1.2:1 molar ratio of aniline to nitroarene) and use anhydrous solvents to minimize side reactions .

Q. How do the electronic effects of the nitro and methyl substituents influence the basicity of this compound compared to unsubstituted phenylamine?

  • Methodology :

  • Basicity Measurement : Conduct potentiometric titration in aqueous ethanol. The nitro group (electron-withdrawing) reduces electron density on the amine, decreasing basicity, while the methyl group (electron-donating) partially offsets this effect .
  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare charge distribution and lone-pair delocalization in substituted vs. unsubstituted phenylamine .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

  • Methodology :

  • NMR Analysis : Use ¹H/¹³C NMR in DMSO-d₆ to identify substituent-induced shifts (e.g., nitro group deshields adjacent protons). For overlapping signals, employ 2D techniques (COSY, HSQC) .
  • IR and MS : Confirm functional groups via N–H stretching (~3400 cm⁻¹) and nitro symmetric/asymmetric vibrations (~1520, 1350 cm⁻¹). Use HRMS for molecular ion validation .
  • Contradiction Resolution : Cross-validate with X-ray crystallography (SHELXL refinement) to resolve ambiguities in stereochemistry or tautomerism .

Advanced Research Questions

Q. How can density functional theory (DFT) predict reaction pathways for this compound in catalytic systems?

  • Methodology :

  • Mechanistic Modeling : Simulate intermediates in CO₂ conversion using Gaussian 09 with solvent corrections (SMD model). Compare activation energies for pathways involving Pd–N coordination .
  • Catalytic Activity : Correlate nitrogen content (via XPS) with turnover numbers. Optimize catalyst design by varying substituent positions to enhance metal-binding affinity .

Q. What intermolecular interactions dominate the crystal packing of this compound?

  • Methodology :

  • Hydrogen Bonding Analysis : Use SHELX to identify C–H···O (nitro) and N–H···π interactions. Apply graph-set notation (e.g., R22(8)R_2^2(8)) to classify motifs .
  • Comparative Studies : Contrast with simpler nitroanilines (e.g., 4-nitroaniline) to assess how methyl substitution disrupts or reinforces packing efficiency .

Q. How does this compound perform in advanced oxidation processes (AOPs) for environmental remediation?

  • Methodology :

  • Degradation Pathways : Treat the compound with ozonation (O₃, 0.38 g/h) or catalytic ozonation (MgO@Fe₃O₄, 2 g/L). Monitor intermediates via LC-MS and quantify mineralization using TOC analysis .
  • Kinetic Studies : Fit pseudo-first-order models to degradation data. Investigate pH effects (optimal range: pH 11) on reaction rates and byproduct formation .

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